Stereochemical Identity: (3R) vs. (3S) Enantiomer Differentiation in Chiral Thiomorpholine Dioxide Scaffolds
The target compound bears the (3R) absolute configuration, which is the opposite enantiomer of the (3S)-2,2-dimethyl-1,1-dioxide species referenced in the prinomastat metabolite patent (WO2003104224A1) [1]. The prinomastat parent drug and its characterized metabolites M2 and M7 all possess the (3S) configuration [1]. The (3R) enantiomer of the core thiomorpholine-3-carboxylic acid 1,1-dioxide scaffold is not described as a metabolite of prinomastat and represents a distinct stereochemical entity. While specific quantitative enantiomeric purity data for the commercially available (3R) compound are vendor-dependent, the structural assignment—(3R) vs. (3S)—is unambiguous based on IUPAC naming and the (R)-configuration descriptor assigned by CAS [2]. This stereochemical difference is critical for any application involving chiral recognition, such as enzymatic processing, receptor binding, or asymmetric synthesis, where the (3R) and (3S) forms would be expected to exhibit divergent biological or catalytic behavior.
| Evidence Dimension | Absolute configuration (Cahn-Ingold-Prelog stereodescriptor) |
|---|---|
| Target Compound Data | (3R) configuration; CAS 1419140-82-1 |
| Comparator Or Baseline | Prinomastat metabolites M2, M7: (3S) configuration; CAS 84915-43-5 for (3S)-2,2-dimethylthiomorpholine-3-carboxylic acid (non-dioxide) |
| Quantified Difference | Opposite enantiomeric configuration; no quantitative bioactivity data available for direct head-to-head comparison |
| Conditions | Structural assignment per IUPAC and CAS registry; patent-defined metabolite structures |
Why This Matters
Procurement of the (3R) enantiomer rather than the (3S) form is essential when the intended application involves chiral recognition elements (e.g., enzyme active sites, receptors) that discriminate between enantiomers; using the wrong enantiomer would invalidate structure-activity relationship (SAR) studies and could produce erroneous biological results.
- [1] Zook, S.E. et al. (Agouron/Pfizer). Metabolites of prinomastat and their synthesis. WO2003104224A1. Lines 4-12: specifies (3S) configuration for metabolites M2, M7. 2003. View Source
- [2] CAS Common Chemistry. 3-Thiomorpholinecarboxylic acid, 2,2-dimethyl-, 1,1-dioxide, (3R)-. CAS RN: 1419140-82-1. (R) stereodescriptor assigned. Retrieved 2025-02-07. View Source
